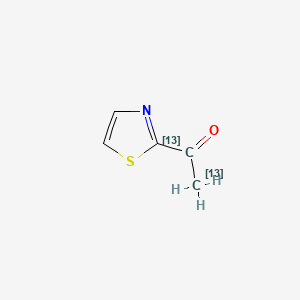

2-Acetylthiazole-13C2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H5NOS |

|---|---|

Molecular Weight |

129.15 g/mol |

IUPAC Name |

1-(1,3-thiazol-2-yl)(1,2-13C2)ethanone |

InChI |

InChI=1S/C5H5NOS/c1-4(7)5-6-2-3-8-5/h2-3H,1H3/i1+1,4+1 |

InChI Key |

MOMFXATYAINJML-VFZPYAPFSA-N |

Isomeric SMILES |

[13CH3][13C](=O)C1=NC=CS1 |

Canonical SMILES |

CC(=O)C1=NC=CS1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetylthiazole-13C2: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Acetylthiazole-13C2, a stable isotope-labeled version of the versatile heterocyclic compound 2-acetylthiazole (B1664039). Given the limited availability of direct experimental data for the 13C2 labeled variant, this document compiles extensive data from the unlabeled compound and presents proposed, evidence-based protocols for the synthesis and characterization of this compound. This guide is intended to serve as a valuable resource for researchers utilizing this compound in metabolic studies, as a tracer in drug discovery, or as an internal standard in analytical applications.

Chemical Structure and Properties

2-Acetylthiazole is an aromatic ketone that is a known flavoring agent and a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The thiazole (B1198619) ring is a significant structural motif in medicinal chemistry, contributing to a wide range of biological activities.[3] The isotopically labeled this compound is structurally identical to its unlabeled counterpart, with the exception of two carbon atoms being replaced by their stable isotope, ¹³C. The most logical positions for this labeling, to be synthetically accessible and useful for tracking the acetyl group in metabolic or chemical studies, are the acetyl carbon and the adjacent carbonyl carbon.

Chemical Structure of this compound:

The ¹³C indicates the positions of the carbon-13 isotopes.

Physicochemical Properties

The following tables summarize the known physicochemical properties of unlabeled 2-acetylthiazole. The properties of this compound are expected to be nearly identical, with a slight increase in molecular weight and density.

Table 1: General and Physical Properties of 2-Acetylthiazole

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅NOS | [1][4] |

| Molecular Weight | 127.17 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Odor | Nutty, popcorn-like, roasted | [5][6] |

| Melting Point | 64.5 - 65.5 °C | [7] |

| Boiling Point | 89 - 91 °C @ 12 mmHg | [7][] |

| Density | 1.222 - 1.231 g/mL at 20 °C | [5][9] |

| Refractive Index | 1.5420 - 1.5520 at 20 °C | [5][9] |

| Solubility | Insoluble in water; soluble in most organic solvents | [7][10] |

| Flash Point | 78 °C | [9][11] |

Table 2: Calculated Properties for this compound

| Property | Value |

| Molecular Formula | C₃¹³C₂H₅NOS |

| Molecular Weight | 129.17 g/mol |

Spectroscopic Data Summary for Unlabeled 2-Acetylthiazole

The following table summarizes key spectroscopic data for unlabeled 2-acetylthiazole. This information is crucial for comparison during the characterization of the synthesized 13C2-labeled compound.

Table 3: Spectroscopic Data for 2-Acetylthiazole

| Technique | Key Data Points | Source(s) |

| Mass Spectrometry (EI) | m/z: 127 (M+), 99, 85, 58, 43 | [7] |

| ¹H NMR | Chemical shifts (δ) will be dependent on the solvent used. | [12] |

| ¹³C NMR | Chemical shifts (δ) will be dependent on the solvent used. Will show characteristic peaks for the thiazole ring and acetyl group. | [7][12] |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O and C=N stretching. | [7] |

Experimental Protocols

As this compound is not readily commercially available, a synthetic approach is necessary. The following sections detail a proposed synthesis and subsequent characterization protocols based on established chemical principles and literature precedents for similar labeled compounds.

Proposed Synthesis of this compound

The Hantzsch thiazole synthesis is a well-established method for the formation of the thiazole ring.[13] A plausible route for the synthesis of this compound would involve the reaction of a ¹³C-labeled thioamide with an α-haloketone. A more direct approach to introduce the ¹³C₂ acetyl group would be to start with ¹³C₂-labeled precursors. A versatile method for introducing a ¹³C₂ unit is through the use of ¹³C₂-acetylene.

Proposed Synthetic Workflow:

Caption: Proposed synthetic route for this compound.

Detailed Methodology:

-

Synthesis of [¹³C₂]Acetaldehyde from [¹³C₂]Acetylene: [¹³C₂]Acetylene gas is bubbled through a solution of mercuric sulfate (B86663) in dilute sulfuric acid. The resulting [¹³C₂]acetaldehyde is then distilled from the reaction mixture.

-

Synthesis of 1,1-Dichloro-[¹³C₂]ethane: [¹³C₂]Acetaldehyde is reacted with a chlorinating agent such as phosphorus pentachloride to yield 1,1-dichloro-[¹³C₂]ethane.

-

Hantzsch Thiazole Synthesis:

-

Thioacetamide is dissolved in a suitable solvent, such as ethanol.

-

1,1-Dichloro-[¹³C₂]ethane is added dropwise to the thioacetamide solution at room temperature.

-

The reaction mixture is then refluxed for several hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield pure this compound.

-

Characterization Protocols

The successful synthesis of this compound must be confirmed through rigorous analytical characterization.

Analytical Workflow:

Caption: Analytical workflow for the characterization of this compound.

2.2.1. Mass Spectrometry

-

Objective: To confirm the molecular weight of this compound and the incorporation of two ¹³C atoms.

-

Methodology:

-

A sample of the purified product is dissolved in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).

-

The solution is introduced into a high-resolution mass spectrometer, preferably using a soft ionization technique such as electrospray ionization (ESI) or chemical ionization (CI) to minimize fragmentation.

-

The mass spectrum is acquired in positive ion mode.

-

-

Expected Results: The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 130.17, which is two mass units higher than the unlabeled compound. The isotopic pattern will also be distinct from the natural abundance pattern.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the precise location of the ¹³C labels and the overall structure of the molecule.

-

Methodology:

-

The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., HSQC, HMBC) are acquired on a high-field NMR spectrometer.

-

-

Expected Results:

-

¹H NMR: The spectrum will be very similar to the unlabeled compound, but signals for protons attached to or near the ¹³C-labeled carbons may show splitting due to ¹H-¹³C coupling.

-

¹³C NMR: The signals for the two labeled carbons will be significantly enhanced in intensity. The key diagnostic feature will be the presence of ¹³C-¹³C coupling between the two adjacent labeled carbons, which will appear as a doublet for each signal. This provides unambiguous evidence of the ¹³C₂ labeling.[11]

-

2D NMR: HSQC and HMBC spectra will further confirm the connectivity of the molecule and the positions of the labels.

-

2.2.3. High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the synthesized this compound.

-

Methodology:

-

A sample of the purified product is dissolved in the mobile phase.

-

The sample is injected onto a suitable HPLC column (e.g., C18).

-

A gradient or isocratic elution method is used with a suitable mobile phase (e.g., acetonitrile/water).

-

Detection is performed using a UV detector at an appropriate wavelength.

-

-

Expected Results: The chromatogram should show a single major peak, indicating a high degree of purity.

Applications in Research and Drug Development

2-Acetylthiazole and its isotopically labeled form have several applications in scientific research:

-

Flavor and Fragrance Industry: Used to create nutty, roasted, and popcorn-like aromas in food products and fragrances.[3][6]

-

Pharmaceutical Intermediate: The thiazole ring is a key component of many biologically active compounds. 2-Acetylthiazole serves as a starting material for the synthesis of novel drug candidates with potential antimicrobial, anti-inflammatory, and anticancer activities.[3][4]

-

Metabolic Studies: this compound can be used as a tracer to study the metabolic fate of thiazole-containing compounds in biological systems.

-

Analytical Standard: It can serve as an internal standard in quantitative mass spectrometry-based assays for the determination of unlabeled 2-acetylthiazole or related compounds in complex matrices.

Conclusion

This technical guide has provided a detailed overview of this compound, including its chemical structure, physicochemical properties (based on its unlabeled analogue), and proposed experimental protocols for its synthesis and characterization. While direct experimental data for the labeled compound is scarce, the information and methodologies presented herein offer a solid foundation for researchers and scientists working with this important isotopically labeled molecule. The ability to synthesize and characterize this compound opens up new avenues for its application in metabolic research, drug development, and analytical chemistry.

References

- 1. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 4. Search results [inis.iaea.org]

- 5. 2-ACETYLTHIAZOLE [ventos.com]

- 6. parchem.com [parchem.com]

- 7. scilit.com [scilit.com]

- 9. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. 2-Acetylthiazole [webbook.nist.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

Synthesis and Isotopic Labeling of 2-Acetylthiazole-¹³C₂: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust method for the synthesis of 2-Acetylthiazole isotopically labeled with two carbon-13 atoms in the acetyl moiety (2-Acetylthiazole-¹³C₂). This labeled compound is a valuable tool for a range of research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document details the synthetic pathway, experimental protocols, and expected analytical data.

Introduction

2-Acetylthiazole is a key heterocyclic compound found in various natural products and utilized as a building block in medicinal chemistry. The introduction of stable isotopes, such as ¹³C, into its structure allows for precise tracking and quantification in complex biological systems without the need for radioactive tracers. This guide focuses on a practical and efficient synthetic route to introduce a ¹³C₂-label into the acetyl group of 2-acetylthiazole.

Synthetic Pathway

The selected synthetic strategy involves the lithiation of 2-bromothiazole (B21250) followed by acylation with a commercially available ¹³C₂-labeled acetylating agent, such as acetyl-¹³C₂ bromide. This approach offers a direct and high-yielding method for the specific incorporation of the isotopic label.

The overall synthetic transformation is depicted below:

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Acetylthiazole-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrometry Data

The following table summarizes the predicted major fragment ions for 2-Acetylthiazole-¹³C₂ under electron ionization (EI), based on the known fragmentation of its unlabeled counterpart. The isotopic label is presumed to be on the acetyl moiety ([¹³CH₃¹³CO]-thiazole).

| Predicted m/z | Proposed Fragment Ion | Predicted Relative Abundance | Corresponding Unlabeled Fragment (m/z) | Mass Shift (Δm/z) |

| 129 | [M]⁺ | High | 127 | +2 |

| 114 | [M - CH₃]⁺ | Medium | 112 | +2 |

| 101 | [M - CO]⁺ | Medium | 99 | +2 |

| 85 | [Thiazole ring]⁺ | High | 85 | 0 |

| 58 | [C₂H₂S]⁺ | Medium | 58 | 0 |

| 45 | [¹³CH₃¹³CO]⁺ | Very High | 43 | +2 |

Fragmentation Analysis

The fragmentation of 2-acetylthiazole (B1664039) is primarily driven by cleavage of the bond between the acetyl group and the thiazole (B1198619) ring, as well as rearrangements within the molecule upon ionization.

The molecular ion of 2-Acetylthiazole-¹³C₂ is expected at m/z 129 , two mass units higher than the unlabeled compound (m/z 127)[1][2][3]. The most prominent fragmentation pathway involves the alpha-cleavage of the C-C bond between the carbonyl group and the thiazole ring, leading to the formation of a stable acylium ion.

A key fragmentation pathway is the loss of a methyl radical from the molecular ion, resulting in a fragment at m/z 114 . Another significant fragmentation involves the loss of a neutral carbon monoxide molecule, yielding a fragment at m/z 101 .

The most abundant fragment ion is predicted to be the ¹³C₂-labeled acetyl cation at m/z 45 ([¹³CH₃¹³CO]⁺)[1][2]. This is a characteristic fragmentation for acetylated compounds[4]. Cleavage can also result in the formation of the thiazole radical cation at m/z 85 . Further fragmentation of the thiazole ring can produce an ion at m/z 58 [1].

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for the analysis of 2-Acetylthiazole-¹³C₂ using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

-

Dissolve 1 mg of 2-Acetylthiazole-¹³C₂ in 1 mL of a volatile, high-purity solvent such as dichloromethane (B109758) or ethyl acetate.

-

Perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 200.

-

Scan Rate: 2 scans/second.

-

Solvent Delay: Set a solvent delay of 3-5 minutes to prevent filament damage from the solvent peak.

4. Data Acquisition and Analysis:

-

Acquire data in full scan mode.

-

Integrate the chromatographic peak corresponding to 2-Acetylthiazole-¹³C₂.

-

Generate a background-subtracted mass spectrum for the peak of interest.

-

Analyze the fragmentation pattern and compare it with the predicted data. For confirmation of elemental compositions, high-resolution mass spectrometry (HRMS) is recommended[4].

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of 2-Acetylthiazole-¹³C₂ under electron ionization.

Caption: Predicted EI fragmentation pathway of 2-Acetylthiazole-¹³C₂.

References

The Occurrence and Formation of 2-Acetylthiazole in Food Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylthiazole (B1664039) is a pivotal flavor compound that imparts desirable roasted, nutty, and popcorn-like aromas to a wide array of food products.[1][2][3][4] Its presence is predominantly a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during thermal processing.[5][6] This technical guide provides an in-depth overview of the natural occurrence of 2-acetylthiazole in various foodstuffs, its formation pathways, and detailed methodologies for its extraction and quantitative analysis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development with an interest in food chemistry and flavor science.

Natural Occurrence of 2-Acetylthiazole

2-Acetylthiazole is a naturally occurring volatile compound found in a diverse range of cooked and roasted foods.[7] Its characteristic aroma contributes significantly to the sensory profile of many popular food items. The presence of this compound has been reported in products such as roasted meats (beef and pork), coffee, cocoa, and various heated cereal products.[5][7][8] It has also been identified in cooked potatoes, white bread, and certain types of seafood.[3] The concentration of 2-acetylthiazole in these products can vary widely depending on factors such as the specific food matrix, processing conditions (temperature and time), and the initial composition of precursors.

Data Presentation: Quantitative Occurrence of 2-Acetylthiazole in Food Products

The following table summarizes the reported concentrations of 2-acetylthiazole in various food products. It is important to note that these values can be influenced by the analytical methodology employed and the specific processing conditions of the food item.

| Food Product | Concentration Range | Analytical Method | Reference(s) |

| Chinese Mitten Crab (hepatopancreas) | 457.80 µg/kg | GC-MS | [5] |

| Pressure-cooked Chicken | 14 µg/kg (for 2-acetyl-2-thiazoline) | Not specified | [8] |

| Fried Beef | 28 µg/kg (for 2-acetyl-2-thiazoline) | Not specified | [8] |

| Toasted Almond Flavors | Suggested use at ~20 ppm | Not specified | [3] |

| Hazelnut Flavors | Suggested use up to 50 ppm | Not specified | [3] |

| Peanut Flavors | Suggested use at ~100 ppm | Not specified | [3] |

| Pistachio Flavors | Suggested use at ~30 ppm | Not specified | [3] |

| Walnut Flavors | Suggested use at ~10 ppm | Not specified | [3] |

| Black Tea Flavors | Suggested use at ~10 ppm | Not specified | [3] |

| Flavored Beverages/Bouillon | Suggested use at ~0.05% | Not specified | [3] |

Note: "ppm" (parts per million) is equivalent to mg/kg. Data for some food items where 2-acetylthiazole is known to occur (e.g., coffee, bread crust) is not consistently reported in quantitative terms in the readily available literature.

Formation Pathways of 2-Acetylthiazole

The primary route for the formation of 2-acetylthiazole in food is the Maillard reaction.[6] This non-enzymatic browning reaction occurs when reducing sugars and amino acids are heated together. Specifically, the formation of 2-acetylthiazole involves the sulfur-containing amino acid, L-cysteine.

The proposed mechanism involves the degradation of sugars into reactive dicarbonyl compounds, such as glyoxal (B1671930) and methylglyoxal.[6] Concurrently, L-cysteine undergoes degradation to produce hydrogen sulfide (B99878) (H₂S) and ammonia (B1221849) (NH₃). The subsequent condensation and cyclization of these intermediates lead to the formation of the thiazole (B1198619) ring. A final acetylation step results in the formation of 2-acetylthiazole.

The following diagram illustrates a simplified pathway for the formation of 2-acetylthiazole via the Maillard reaction.

Experimental Protocols for Quantification

The quantification of 2-acetylthiazole in complex food matrices requires sensitive and selective analytical techniques due to its volatility and often low concentrations. The most common methods employed are Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Experimental Workflow

The following diagram outlines a typical workflow for the analysis of 2-acetylthiazole in a food sample.

Detailed Methodology: HS-SPME-GC-MS

This method is particularly suitable for the analysis of volatile and semi-volatile compounds like 2-acetylthiazole.

1. Sample Preparation:

-

A representative sample of the food product (typically 1-5 g) is accurately weighed into a headspace vial (e.g., 20 mL).

-

For solid samples, homogenization or grinding may be necessary to increase the surface area.

-

A known amount of an appropriate internal standard (e.g., a deuterated analog of 2-acetylthiazole for stable isotope dilution assay) is added to the sample for accurate quantification.[9]

-

To facilitate the release of volatiles, a saturated salt solution (e.g., NaCl) may be added.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

The vial is sealed and placed in a temperature-controlled agitator.

-

The sample is equilibrated at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 15-30 min) to allow the volatile compounds to partition into the headspace.

-

An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a set time (e.g., 20-40 min) to adsorb the analytes.[10][11]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The SPME fiber is then desorbed in the hot injection port of the GC-MS system.

-

GC Conditions (Example):

-

Column: A polar capillary column (e.g., DB-WAX or equivalent).

-

Oven Program: Start at 40 °C, hold for 2-5 min, then ramp to a final temperature of 230-250 °C at a rate of 5-10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis. Key ions for 2-acetylthiazole (m/z): 127 (molecular ion), 84, 57.

-

4. Quantification:

-

A calibration curve is constructed using standard solutions of 2-acetylthiazole.

-

The concentration of 2-acetylthiazole in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Detailed Methodology: LC-MS/MS

This technique can be used for the analysis of less volatile Maillard reaction products and can also be adapted for 2-acetylthiazole, often after a derivatization step.

1. Sample Preparation and Extraction:

-

A homogenized food sample is extracted with a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).[12]

-

The extract may be subjected to a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.[13]

-

An internal standard is added prior to extraction.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

-

LC Conditions (Example):

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: A typical flow rate for analytical LC.

-

-

MS/MS Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. A specific precursor ion for 2-acetylthiazole is selected and fragmented to produce characteristic product ions for quantification.

-

3. Quantification:

-

Similar to the GC-MS method, quantification is performed using a calibration curve prepared with standard solutions and an internal standard.

Conclusion

2-Acetylthiazole is a significant contributor to the desirable flavor profiles of many thermally processed foods. Its formation is intricately linked to the Maillard reaction, with its concentration being dependent on the food matrix and processing parameters. Accurate quantification of this compound is crucial for understanding and controlling flavor development in food products. The methodologies outlined in this guide, particularly HS-SPME-GC-MS, provide robust and sensitive means for the analysis of 2-acetylthiazole, enabling researchers and industry professionals to delve deeper into the complexities of food flavor chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-acetyl thiazole, 24295-03-2 [thegoodscentscompany.com]

- 3. perfumerflavorist.com [perfumerflavorist.com]

- 4. perfumersworld.com [perfumersworld.com]

- 5. researchgate.net [researchgate.net]

- 6. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. fs.ntou.edu.tw [fs.ntou.edu.tw]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Acrylamide and Chips: LC-MS Monitoring Maillard Reaction in Starchy Food [thermofisher.com]

Formation Pathway of 2-Acetylthiazole in the Maillard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylthiazole (B1664039) is a potent aroma compound with a characteristic nutty, popcorn-like scent, making it a significant contributor to the flavor profile of many thermally processed foods. Its formation is a complex process rooted in the Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids. This technical guide provides an in-depth exploration of the formation pathway of 2-acetylthiazole, detailing the key precursors, intermediates, and reaction mechanisms. It further presents quantitative data on the influence of various reaction parameters, outlines detailed experimental protocols for its synthesis and analysis, and provides visual representations of the core chemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in food science, flavor chemistry, and drug development who are investigating the Maillard reaction and the generation of heterocyclic compounds.

Core Formation Pathway of 2-Acetylthiazole

The formation of 2-acetylthiazole through the Maillard reaction is a multi-step process that primarily involves the interaction of a reducing sugar, such as D-glucose, and a sulfur-containing amino acid, most notably L-cysteine. The reaction proceeds through the generation of key dicarbonyl intermediates.

Key Precursors:

-

Reducing Sugars: D-glucose is a common precursor, which upon heating, degrades to form reactive dicarbonyl compounds.

-

Sulfur and Nitrogen Source: L-cysteine is the primary precursor, providing both the necessary hydrogen sulfide (B99878) (H₂S) and ammonia (B1221849) (NH₃) through Strecker degradation for the formation of the thiazole (B1198619) ring.

Core Intermediates:

-

Dicarbonyl Compounds: The degradation of D-glucose yields crucial α-dicarbonyl intermediates, namely methylglyoxal (B44143) (MGO) and glyoxal (B1671930) (GO) .

-

Strecker Aldehydes and Amines: The Strecker degradation of L-cysteine produces H₂S, NH₃, and Strecker aldehydes.

Proposed Reaction Mechanism:

A novel and significant pathway for the formation of 2-acetylthiazole involves the reaction of glyoxal and methylglyoxal with hydrogen sulfide and ammonia derived from L-cysteine[1][2]. Isotope labeling studies have confirmed that the C-4 and C-5 atoms of the 2-acetylthiazole molecule originate from the carbon backbone of glucose[1][2]. The general consensus is that cysteine preferentially reacts with methylglyoxal to generate 2-acetylthiazole[3].

Below is a DOT language script visualizing the central formation pathway.

Figure 1: Core formation pathway of 2-acetylthiazole.

Quantitative Data on Formation

The yield of 2-acetylthiazole is significantly influenced by several reaction parameters, including pH, temperature, and the molar ratio of precursors.

Effect of pH

Higher pH values generally favor the formation of thiazoles. Alkaline conditions are thought to enhance the cyclization or transformation of imine intermediates, which are crucial for the formation of 2-acetylthiazole[4].

| pH | Relative Yield of 2-Acetylthiazole | Reference(s) |

| 4.0 | Low | [5] |

| 5.5 | Moderate | [6] |

| 6.5 | High | [5][6] |

| 7.5 | Very High | [6] |

| 8.0 | High | [1] |

Table 1: Influence of pH on the relative yield of 2-acetylthiazole.

Effect of Temperature

Increasing the reaction temperature generally leads to a higher yield of Maillard reaction products, including 2-acetylthiazole. Higher temperatures promote the initial degradation of sugars and the subsequent cascade of reactions.

| Temperature (°C) | Relative Yield of 2-Acetylthiazole | Reference(s) |

| 100 | Low | [1] |

| 120 | Moderate | [1][6] |

| 140 | High | [1] |

| 150 | High | [6] |

| 180 | Very High | [6] |

Table 2: Influence of temperature on the relative yield of 2-acetylthiazole.

Effect of Precursor Molar Ratio

The molar ratio of the sulfur source (L-cysteine) to the dicarbonyl compounds (specifically methylglyoxal) is a critical determinant of the final product profile.

| Molar Ratio (Cysteine:MGO) | Primary Product(s) | Reference(s) |

| 1:1 | 2-Acetylthiazole | [7] |

| > 1:1 (Cysteine in excess) | Pyrazines | [7] |

Table 3: Influence of precursor molar ratio on product formation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-acetylthiazole in a model system and its subsequent analysis.

Synthesis of 2-Acetylthiazole in a Maillard Reaction Model System

This protocol describes a general laboratory-scale synthesis in an aqueous system.

Materials:

-

L-cysteine hydrochloride

-

D-glucose

-

Phosphate (B84403) buffer (0.5 M, for pH adjustment)

-

Sodium hydroxide (B78521) (NaOH) solution (2 M)

-

Hydrochloric acid (HCl) solution (2 M)

-

Deionized water

-

Dichloromethane (DCM) for extraction

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

High-purity nitrogen gas

Equipment:

-

Round-bottom flask or sealed pressure-resistant reaction vessel

-

Heating mantle with magnetic stirrer or thermostatic oil bath

-

Reflux condenser

-

pH meter

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reactant Preparation: Prepare aqueous solutions of D-glucose and L-cysteine hydrochloride. A typical starting concentration is in the range of 0.05 to 1 M.

-

Reaction Setup: In a round-bottom flask, combine the L-cysteine and D-glucose solutions. Adjust the pH of the solution to the desired value (e.g., 7.5) using the phosphate buffer and dropwise addition of NaOH or HCl.

-

Inert Atmosphere: Purge the reaction vessel with nitrogen gas to create an inert atmosphere and minimize oxidative side reactions.

-

Maillard Reaction: Heat the reaction mixture to the desired temperature (e.g., 120°C) under constant stirring for a specified duration (e.g., 2 hours). If using an open flask, a reflux condenser should be attached. For higher temperatures, a sealed vessel is recommended.

-

Reaction Termination: After the designated reaction time, rapidly cool the mixture in an ice bath to quench the reaction.

-

Extraction: Extract the volatile and semi-volatile compounds from the aqueous solution using dichloromethane. Perform the extraction three times for optimal recovery.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Carefully concentrate the dried extract using a rotary evaporator at a low temperature to avoid the loss of volatile 2-acetylthiazole.

The following DOT script outlines the experimental workflow.

Figure 2: Experimental workflow for 2-acetylthiazole synthesis.

Analysis of 2-Acetylthiazole by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective method for the quantification of 2-acetylthiazole.

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient starting with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B.

-

Flow Rate: 0.5 - 1.0 mL/min

-

Column Temperature: 30 - 40 °C

-

Injection Volume: 5 - 20 µL

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (m/z): [M+H]⁺ for 2-acetylthiazole (128.0)

-

Product Ions (m/z): At least two characteristic product ions for quantification and confirmation (e.g., 85.0, 58.0). Collision energies should be optimized for each transition.

-

Source Parameters: Capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Quantification:

Quantification is typically performed using an external calibration curve prepared with authentic 2-acetylthiazole standards. The use of a stable isotope-labeled internal standard is recommended for improved accuracy and precision.

Logical Relationships in Analysis

The analytical process follows a logical sequence from sample preparation to data analysis.

Figure 3: Logical workflow for the analysis of 2-acetylthiazole.

Conclusion

The formation of 2-acetylthiazole is a nuanced aspect of the Maillard reaction, with its yield being highly dependent on the interplay of precursors and reaction conditions. This guide has elucidated the core formation pathway, highlighting the critical roles of dicarbonyl intermediates and L-cysteine. The provided quantitative data and detailed experimental protocols offer a practical framework for researchers to further investigate this important flavor compound. A thorough understanding of these principles is essential for controlling and optimizing the flavor profiles of thermally processed foods and for synthesizing such compounds for various applications, including in the pharmaceutical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. shimadzu.com [shimadzu.com]

- 6. Effect of pH and temperature on the formation of volatile compounds in cysteine/reducing sugar/starch mixtures during extrusion cooking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation Priority of Pyrazines and 2-Acetylthiazole Dependent on the Added Cysteine and Fragments of Deoxyosones during the Thermal Process of the Glycine-Ribose Amadori Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of 2-Acetylthiazole-13C2 (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of 2-Acetylthiazole-13C2, with a specific focus on its boiling point and density. Given the rarity of specific experimental data for isotopically labeled compounds like this compound, this document synthesizes available data for the unlabeled parent compound, 2-Acetylthiazole, and establishes estimations for the 13C2 labeled variant based on established principles of isotopic effects on physical properties.

Core Physical Properties

Stable isotope labeling introduces a marginal increase in the molecular weight of a compound. In the case of this compound, the substitution of two 12C atoms with 13C atoms results in a slightly heavier molecule. This increase in mass, although small, can lead to subtle changes in physical properties such as boiling point and density due to alterations in intermolecular forces, specifically London dispersion forces.

Data Summary

The following table summarizes the known physical properties of 2-Acetylthiazole and the projected properties for this compound.

| Physical Property | 2-Acetylthiazole (Unlabeled) | This compound (Estimated) |

| Boiling Point | 89-91 °C at 12 mmHg[1][2][3][][5][6] | Expected to be slightly higher than the unlabeled compound. |

| 212-215 °C at 760 mmHg[][7] | ||

| Density | ~1.227 g/mL at 25 °C[2][3][5][6][8] | Expected to be slightly higher than the unlabeled compound. |

| Molecular Weight | 127.17 g/mol [8] | 129.17 g/mol |

Note: The values for this compound are estimations. Specific experimental determination is required for precise values.

Theoretical Basis for Isotopic Effects

The physical properties of isotopically labeled compounds differ slightly from their unlabeled counterparts due to the mass difference of the isotopes. While isotopes of an element have the same chemical properties, their differing masses can influence physical properties like boiling point and density.

Heavier isotopes generally lead to a slight increase in both boiling point and density. This is because the increased molecular mass can lead to stronger van der Waals forces between molecules, requiring more energy to overcome these forces for a phase change from liquid to gas. A well-known example of this is the difference in the boiling point of water (H₂O) and heavy water (D₂O), where the deuterium (B1214612) isotope doubles the mass of the hydrogen atom, resulting in a boiling point of 101.4 °C for D₂O compared to 100 °C for H₂O.

For 13C-labeled compounds, the mass increase is less pronounced than with deuterium. Therefore, the resulting changes in boiling point and density are expected to be smaller but still present.

Experimental Determination of Physical Properties

Should precise, experimentally determined values for the boiling point and density of this compound be required, the following standard laboratory protocols are recommended.

Boiling Point Determination

A common method for determining the boiling point of a small sample is the micro-boiling point or Siwoloboff method.

Workflow for Boiling Point Determination:

Density Measurement

The density of a liquid can be accurately determined using a pycnometer or a digital density meter.

Logical Flow for Density Measurement:

References

- 1. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stable Isotopes - Labeled Compounds | @rtMolecule [artmolecule.fr]

- 5. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-acetyl thiazole, 24295-03-2 [thegoodscentscompany.com]

Understanding Isotopic Purity for ¹³C Labeled Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern research, particularly within drug development and metabolic studies, stable isotope-labeled (SIL) compounds are indispensable tools. Among these, ¹³C labeled standards have emerged as the gold standard for their ability to provide accurate and reliable quantitative data. The precision of these studies, however, hinges on a critical and often overlooked parameter: the isotopic purity of the labeled standard. This technical guide provides a comprehensive overview of isotopic purity for ¹³C labeled standards, its importance, methods for its determination, and the potential impact of impurities on experimental outcomes.

The Core Concept: What is Isotopic Purity?

Isotopic purity, also referred to as isotopic enrichment, is a measure of the percentage of a specific isotope at a particular atomic position within a molecule, relative to all other isotopes of that element at that same position. For a ¹³C labeled standard, it quantifies the extent to which the intended ¹²C atoms have been replaced by ¹³C atoms.

It is crucial to distinguish isotopic purity from chemical purity. A compound can be 100% chemically pure, meaning it is free from other chemical entities, but have an isotopic purity of less than 100%. For instance, a ¹³C₆-glucose standard with 99% isotopic purity means that for each labeled carbon position, there is a 99% probability of finding a ¹³C atom and a 1% chance of finding a ¹²C atom.

The following diagram illustrates the concept of isotopic purity in a simplified representation of a ¹³C-labeled molecule.

Why Isotopic Purity is Critical

The accuracy of quantitative studies using ¹³C labeled internal standards is directly proportional to the quality of these standards. High isotopic purity is essential for several reasons:

-

Accurate Quantification: In isotope dilution mass spectrometry, the unlabeled analyte is quantified by comparing its signal intensity to that of the known concentration of the ¹³C labeled internal standard. The presence of unlabeled species in the internal standard will artificially inflate the signal of the analyte, leading to an underestimation of its true concentration.

-

Minimizing Signal Overlap: In mass spectrometry, the presence of significant amounts of M+1, M+2, etc., isotopologues from the unlabeled analyte can interfere with the signal of the labeled standard, and vice-versa. While high-resolution mass spectrometry can mitigate this to some extent, high isotopic purity simplifies data analysis and reduces the potential for error.[1]

-

Reliable Metabolic Flux Analysis: In metabolic studies, the incorporation of ¹³C from a labeled nutrient is traced through various metabolic pathways. The presence of unlabeled or partially labeled impurities in the tracer can lead to incorrect calculations of flux rates and misinterpretation of pathway activities.[2]

The following table summarizes the potential impact of isotopic impurities on various applications:

| Application | Impact of Low Isotopic Purity |

| Quantitative Proteomics/Metabolomics | Inaccurate quantification of proteins and metabolites, leading to erroneous conclusions about their abundance.[3] |

| Pharmacokinetic (PK) Studies | Miscalculation of drug absorption, distribution, metabolism, and excretion (ADME) parameters. |

| Metabolic Flux Analysis | Incorrect determination of metabolic pathway activities and flux distributions.[2] |

| Biomarker Discovery and Validation | False identification or inaccurate validation of disease biomarkers. |

Determination of Isotopic Purity: Key Methodologies

The two primary analytical techniques for determining the isotopic purity of ¹³C labeled standards are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal tool for distinguishing between isotopologues. High-resolution mass spectrometry (HRMS), in particular, can resolve the small mass differences between different isotopic compositions.

The following is a generalized protocol for determining the isotopic purity of a ¹³C labeled compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Sample Preparation:

-

Accurately weigh the ¹³C labeled standard and dissolve it in a suitable solvent (e.g., methanol, acetonitrile, water) to a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions to assess the instrument's linearity of response.

-

Prepare a solution of the corresponding unlabeled (natural abundance) compound at a similar concentration.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: A C18 reversed-phase column is commonly used (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient might be:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

-

Scan Mode: Full scan mode to acquire the full isotopic distribution.

-

Mass Range: A range that encompasses all expected isotopologues of the compound.

-

Resolution: A high resolution setting (e.g., > 60,000 FWHM) is crucial for resolving isotopic fine structure.[1]

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific compound.

-

-

Acquire Data: Analyze both the unlabeled and the ¹³C labeled samples.

-

Extract Ion Chromatograms (EICs): For the labeled sample, extract the EICs for the monoisotopic peak of the unlabeled species (M) and the fully labeled species (M+n, where n is the number of ¹³C labels).

-

Correct for Natural Abundance: The mass spectrum of the unlabeled compound will show a natural abundance of ¹³C (approximately 1.1%). This contribution to the M+1 peak of the labeled compound must be corrected for.

-

Calculate Isotopic Purity: The isotopic purity can be calculated using the following formula:

Isotopic Purity (%) = [Intensity(M+n) / (Intensity(M) + Intensity(M+n))] x 100

Where:

-

Intensity(M+n) is the intensity of the fully ¹³C labeled isotopologue.

-

Intensity(M) is the intensity of the corresponding unlabeled isotopologue after correction for natural abundance contributions from other isotopologues.

-

The following diagram illustrates the general workflow for determining isotopic purity by LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to determine the isotopic enrichment at specific atomic positions within a molecule. ¹³C NMR is particularly powerful for this purpose.

The following is a generalized protocol for determining the isotopic purity of a ¹³C labeled compound using quantitative ¹³C NMR.

-

Sample Preparation:

-

Accurately weigh a sufficient amount of the ¹³C labeled standard (typically 10-50 mg for good signal-to-noise).

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a high-quality NMR tube. The final volume should be around 0.6-0.7 mL.[4][5]

-

Add a relaxation agent (e.g., chromium(III) acetylacetonate, Cr(acac)₃) to shorten the long T₁ relaxation times of ¹³C nuclei, which is crucial for quantitative measurements.

-

Add an internal standard with a known concentration if absolute quantification is desired.

-

-

NMR Acquisition Parameters (Quantitative ¹³C):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Pulse Sequence: A simple pulse-acquire sequence with inverse-gated proton decoupling is used. This decouples the protons to produce sharp singlets for each carbon while suppressing the Nuclear Overhauser Effect (NOE), which can affect quantitation.

-

Relaxation Delay (d1): This is a critical parameter. It should be set to at least 5 times the longest T₁ relaxation time of any carbon in the molecule to ensure full relaxation between scans.

-

Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. This can range from hundreds to thousands of scans depending on the sample concentration.

-

Acquisition Time (aq): A sufficiently long acquisition time should be used to ensure good digital resolution.

-

-

Process the Spectrum: Fourier transform the raw data, phase the spectrum, and perform baseline correction.

-

Integrate the Peaks: Integrate the signals corresponding to the ¹³C labeled positions and any unlabeled carbon positions that can be used as an internal reference.

-

Calculate Isotopic Purity: The isotopic purity can be calculated by comparing the integral of the enriched carbon signal to the integral of a signal from a known number of unenriched carbons, taking into account the natural abundance of ¹³C.

For a molecule with one ¹³C label and other naturally abundant carbons, a simplified formula is:

Isotopic Purity (%) = [ (Integral_labeled / N_labeled) / (Integral_unlabeled / N_unlabeled) ] / [ 1 / 0.011 ] x 100

Where:

-

Integral_labeled is the integral of the ¹³C enriched peak.

-

N_labeled is the number of labeled carbons contributing to that peak (usually 1).

-

Integral_unlabeled is the integral of a peak from an unlabeled carbon.

-

N_unlabeled is the number of unlabeled carbons contributing to that peak.

-

0.011 is the natural abundance of ¹³C.

-

Impact of Isotopic Impurities on a Biological System: Glycolysis Example

To illustrate the importance of high isotopic purity in a biological context, consider the use of [U-¹³C₆]-glucose to trace carbon flux through the glycolytic pathway. The goal is to measure the rate at which glucose is converted to pyruvate (B1213749) and lactate.

If the [U-¹³C₆]-glucose tracer is contaminated with unlabeled glucose, the unlabeled glucose will also be metabolized. This will dilute the ¹³C label in the downstream metabolites, leading to an underestimation of the true flux through the pathway.

The following diagram illustrates the flow of ¹³C from uniformly labeled glucose through glycolysis. The presence of unlabeled glucose would lead to a mixed population of labeled and unlabeled downstream metabolites, complicating the interpretation of the results.

Commercially Available ¹³C Labeled Standards

A wide variety of ¹³C labeled standards are commercially available, with isotopic purities typically ranging from 98% to >99%. It is essential to obtain a certificate of analysis (CoA) from the supplier that specifies the isotopic purity and the method used for its determination.

The following table provides a general overview of the typical isotopic purity of some commercially available ¹³C labeled compounds.

| Compound Type | Typical Isotopic Purity (Atom % ¹³C) |

| ¹³C Labeled Amino Acids | 98 - >99% |

| ¹³C Labeled Sugars (e.g., Glucose) | 99% |

| ¹³C Labeled Fatty Acids | 98 - 99% |

| ¹³C Labeled Drugs and Metabolites | 98 - >99% |

Conclusion

References

- 1. Resolving Isotopic Fine Structure to Detect and Quantify Natural Abundance- and Hydrogen/Deuterium Exchange-Derived Isotopomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

The Pivotal Role of 2-Acetylthiazole in Popcorn and Nutty Aromas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetylthiazole (B1664039) is a volatile heterocyclic compound that plays a crucial role in the desirable aroma profiles of a wide range of thermally processed foods, most notably popcorn and roasted nuts. Its potent nutty, roasted, and popcorn-like aroma, coupled with a remarkably low odor threshold, makes it a significant contributor to the sensory experience of these products. This technical guide provides an in-depth exploration of the chemical properties, formation pathways, and sensory impact of 2-acetylthiazole. It details the underlying chemistry of its formation via the Maillard reaction and Strecker degradation, presents quantitative data on its occurrence and recommended use levels, outlines key experimental protocols for its analysis, and illustrates the biochemical cascade of its perception through olfactory signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in food science, flavor chemistry, and sensory science.

Introduction

The aroma of freshly prepared popcorn or roasted nuts is a universally recognized and appealing sensory experience. A key contributor to this characteristic aroma is the volatile compound 2-acetylthiazole (FEMA Number: 3328; CAS Number: 24295-03-2).[1][2] This five-membered heterocyclic compound, containing both sulfur and nitrogen, is characterized by a powerful nutty, popcorn, and roasted peanut-like aroma.[3][4][5] Its extremely low odor threshold, often in the parts-per-billion range, allows it to exert a significant influence on the overall flavor profile of foods even at very low concentrations.[6][7]

2-Acetylthiazole is not typically present in raw food materials but is formed during thermal processing through complex chemical reactions.[8][9] The primary formation routes are the Maillard reaction and the Strecker degradation of specific precursors present in the food matrix.[10][11] Understanding the formation and sensory impact of 2-acetylthiazole is of paramount importance for the food and flavor industry in controlling and optimizing the taste and aroma of a variety of products, including snacks, baked goods, and savory items.[10][12]

This guide will delve into the technical aspects of 2-acetylthiazole, providing a detailed overview of its formation chemistry, quantitative data, analytical methodologies, and the biological pathways of its aroma perception.

Chemical Properties and Sensory Profile

2-Acetylthiazole is a colorless to pale yellow oily liquid with the chemical formula C5H5NOS.[8] Its distinct sensory profile is a key aspect of its importance in food aromas.

Table 1: Physicochemical and Sensory Properties of 2-Acetylthiazole

| Property | Value/Description | Reference |

| Chemical Name | 2-Acetyl-1,3-thiazole | [10] |

| CAS Number | 24295-03-2 | [2] |

| FEMA Number | 3328 | [1][13] |

| Molecular Formula | C5H5NOS | [8] |

| Molecular Weight | 127.17 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Odor Description | Nutty, popcorn, roasted peanut, hazelnut, bready, toasted cereal | [2][3][4][5][6][10] |

| Odor Threshold | Parts per billion (ppb) range | [6][7] |

| Boiling Point | 95-105°C at 2000Pa | [14] |

| Solubility | Insoluble in water; soluble in most organic solvents | [8] |

The aroma of 2-acetylthiazole is often described as a complex blend of nutty, roasted, and popcorn-like notes.[6][7] At higher concentrations, it can also impart meaty and savory characteristics.[7] This multifaceted aroma profile makes it a versatile and impactful flavor compound in a wide array of food systems.

Formation Pathways of 2-Acetylthiazole

The formation of 2-acetylthiazole is intricately linked to the chemical transformations that occur during the heating of food. The two primary pathways are the Maillard reaction and the Strecker degradation.

The Maillard Reaction

The Maillard reaction is a non-enzymatic browning reaction between reducing sugars and amino acids that occurs upon heating. This complex cascade of reactions is responsible for the development of color, flavor, and aroma in many cooked foods. The formation of 2-acetylthiazole within the Maillard reaction framework involves specific precursors, primarily the sulfur-containing amino acid L-cysteine and a dicarbonyl compound like methylglyoxal (B44143), which is a degradation product of sugars like glucose.[10][11]

A novel route for the formation of 2-acetylthiazole has been proposed involving the reaction of glyoxal (B1671930) and methylglyoxal (from D-glucose) with hydrogen sulfide (B99878) (H₂S) and ammonia (B1221849) (NH₃), both produced from the degradation of L-cysteine.[10][11]

Strecker Degradation

A key step within the Maillard reaction that leads to the formation of many important aroma compounds is the Strecker degradation.[5] This reaction involves the interaction of an α-amino acid with a dicarbonyl compound.[15] In the context of 2-acetylthiazole formation, the Strecker degradation of cysteine provides the necessary sulfur and nitrogen atoms for the thiazole (B1198619) ring.[10]

The overall proposed pathway involves the reaction of dicarbonyls (glyoxal and methylglyoxal) derived from glucose with hydrogen sulfide and ammonia derived from the Strecker degradation of cysteine.[10]

Quantitative Data

The concentration of 2-acetylthiazole in food products is a critical factor influencing their final aroma profile. While naturally occurring concentrations in popcorn and nuts can vary depending on factors like processing conditions and raw material composition, the flavor industry has established recommended usage levels for achieving specific nutty and roasted notes.

Table 2: Recommended Addition Levels of 2-Acetylthiazole in Nut Flavors

| Nut Flavor | Recommended Addition Level (ppm) in Flavor Concentrate* | Sensory Contribution | Reference |

| Almond | ~20 | Adds distinct freshness to roasted notes | [1] |

| Hazelnut | up to 50 | Adds impact and roasted notes | [1] |

| Peanut | ~100 | Contributes to a realistic profile | [1] |

| Pistachio | ~30 | Adds realism and freshly roasted notes | [1] |

| Walnut | ~10 | Subtly attractive effect | [1] |

*These levels are suggested for use in flavors intended to be dosed at 0.05% in a final product such as a beverage or bouillon.[1]

It is important to note that the optimal concentration of 2-acetylthiazole can also be influenced by the presence of other aroma compounds, as synergistic and masking effects can occur. For instance, it works particularly well in popcorn flavors when combined with 5,7-dihydro-2-methylthieno(3,4-D)pyrimidine.[1]

Experimental Protocols

The analysis of 2-acetylthiazole in food matrices requires sensitive and specific analytical techniques due to its volatility and often low concentrations.

Extraction and Quantification: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

A common and effective method for the analysis of volatile compounds like 2-acetylthiazole is Headspace Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the analysis of the volatile fraction of a sample without complex solvent extraction procedures.

Key Methodological Steps:

-

Sample Preparation: A known amount of the food sample (e.g., ground popcorn or nuts) is placed in a sealed headspace vial. An internal standard may be added for accurate quantification.

-

Incubation and Headspace Generation: The vial is heated to a specific temperature for a set period to allow volatile compounds to partition into the headspace.

-

Headspace Sampling: A heated, gas-tight syringe or a solid-phase microextraction (SPME) fiber is used to collect a sample of the headspace gas.

-

GC-MS Analysis: The collected volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and polarity. The separated compounds then enter a mass spectrometer, which provides mass spectral data for identification and quantification.

Sensory Evaluation

Sensory analysis is crucial for understanding the impact of 2-acetylthiazole on the perceived aroma of a product. Descriptive sensory analysis with a trained panel is often employed to characterize and quantify the nutty and popcorn-like aromas.

Key Methodological Steps:

-

Panelist Training: A panel of trained sensory assessors is familiarized with the specific aroma attributes associated with 2-acetylthiazole and other relevant compounds.

-

Sample Preparation and Presentation: Samples are prepared under controlled conditions and presented to the panelists in a standardized manner (e.g., in coded, odor-free containers).

-

Attribute Evaluation: Panelists rate the intensity of specific aroma attributes (e.g., "popcorn," "nutty," "roasted") on a defined scale.

-

Data Analysis: Statistical analysis of the sensory data is performed to determine significant differences between samples and to correlate sensory attributes with instrumental measurements.

Olfactory Signaling Pathway

The perception of 2-acetylthiazole's aroma begins with its interaction with olfactory receptors in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.

The binding of an odorant molecule, such as 2-acetylthiazole, to its specific olfactory receptor initiates a signal transduction cascade. This process typically involves the following key steps:

-

Odorant Binding: 2-acetylthiazole binds to a specific olfactory receptor.

-

G-protein Activation: The activated receptor interacts with and activates an olfactory-specific G-protein (Gαolf).

-

Adenylate Cyclase Activation: The activated Gαolf stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization: The influx of cations (Na+ and Ca2+) through the open channels leads to the depolarization of the olfactory sensory neuron.

-

Action Potential Generation: If the depolarization reaches a certain threshold, it triggers an action potential.

-

Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the nutty and popcorn-like aroma.

References

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. 2-acetyl thiazole, 24295-03-2 [thegoodscentscompany.com]

- 3. Reactome | Olfactory Signaling Pathway [reactome.org]

- 4. perfumersworld.com [perfumersworld.com]

- 5. 2-acetyl thiazole [flavscents.com]

- 6. Buy Bulk - 2-Acetylthiazole | Wholesale Supplier [sinofoodsupply.com]

- 7. odourthreshold.com [odourthreshold.com]

- 8. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Acetylthiazole | The Fragrance Conservatory [fragranceconservatory.com]

- 10. researchgate.net [researchgate.net]

- 11. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ulprospector.com [ulprospector.com]

- 13. femaflavor.org [femaflavor.org]

- 14. flavorsum.com [flavorsum.com]

- 15. researchgate.net [researchgate.net]

Technical Guide on the Safe Handling of 2-Acetylthiazole-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and handling procedures for 2-Acetylthiazole-¹³C₂, a stable isotope-labeled compound. While this document focuses on the ¹³C₂ labeled variant, the safety and handling precautions are analogous to those for the unlabeled 2-Acetylthiazole, as the presence of stable, non-radioactive isotopes does not alter the chemical reactivity or toxicity of the molecule. This guide is intended to be a resource for laboratory personnel to ensure safe handling and use in research and development settings.

Section 1: Chemical and Physical Properties

2-Acetylthiazole is a volatile organic compound with a distinct odor. Its physical and chemical properties are crucial for understanding its behavior and for implementing appropriate safety measures.

| Property | Value | Source |

| Molecular Formula | C₅H₅NOS | [1][2] |

| Molecular Weight | 127.17 g/mol | [1] |

| Appearance | Clear, colorless to pale yellow liquid or solid | [1][3] |

| Odor | Popcorn, nutty, hazelnut, cocoa, peanut-like | [1][3] |

| Melting Point | 64.5 - 65.5 °C | [1][4] |

| Boiling Point | 89.0 - 91.0 °C @ 12.00 mm Hg | [1] |

| Flash Point | 78 °C / 172.4 °F | [3][5] |

| Density | 1.220 - 1.231 g/ml at 20°C | [1][3] |

| Solubility | Insoluble in water; Soluble in fats, oils, and most organic solvents | [1][3] |

Section 2: Hazard Identification and Safety Precautions

2-Acetylthiazole is classified as a combustible liquid and is harmful if swallowed. It can also cause skin and eye irritation.

GHS Hazard Statements

-

H227: Combustible liquid.[6]

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[7]

-

P264: Wash hands and any exposed skin thoroughly after handling.[6][7]

-

P270: Do not eat, drink or smoke when using this product.[6][7]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

P403 + P235: Store in a well-ventilated place. Keep cool.[7]

-

P501: Dispose of contents/container to an approved waste disposal plant.[7]

Toxicity Data Summary

| Endpoint | Result | Source |

| Genotoxicity | Not genotoxic | [8] |

| Skin Sensitization | Exposure is below the dermal sensitization threshold (DST) for non-reactive materials (900 μg/cm²) | [8] |

| Repeated Dose Toxicity | Insufficient data available. Systemic exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class II material at current use levels. | [8] |

| Reproductive Toxicity | Insufficient data available. Systemic exposure is below the TTC for a Cramer Class II material at current use levels. | [8] |

Section 3: Handling and Storage

Proper handling and storage are essential to minimize exposure and ensure the stability of 2-Acetylthiazole-¹³C₂.

Handling

-

Work in a well-ventilated area, preferably under a chemical fume hood.[9]

-

Avoid contact with skin and eyes. Do not breathe vapors or mists.[5][9]

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[5][9]

-

Wash hands thoroughly after handling.[5]

-

Take precautions against static discharge, as vapors may form explosive mixtures with air upon intense heating.[7]

Storage

-

Store in a tightly closed container in a cool, dry, and dark place.[3][5][9]

-

Keep away from heat, sources of ignition, and strong oxidizing agents.[5][9]

-

The quality should be checked if stored for more than 12 months.[3]

Section 4: Experimental Protocol for Safe Handling

The following is a general protocol for handling 2-Acetylthiazole-¹³C₂ in a laboratory setting. This should be adapted to specific experimental needs and institutional safety guidelines.

Objective: To safely weigh and dissolve a specific amount of 2-Acetylthiazole-¹³C₂ for use in an experiment.

Materials:

-

2-Acetylthiazole-¹³C₂

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Appropriate solvent

-

Volumetric flask

-

Personal Protective Equipment (lab coat, safety goggles, chemical-resistant gloves)

-

Chemical fume hood

Procedure:

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don all required PPE.

-

Gather all necessary materials and place them inside the fume hood.

-

-

Weighing:

-

Tare the analytical balance with the weighing paper or boat.

-

Carefully transfer the desired amount of 2-Acetylthiazole-¹³C₂ onto the weighing paper using a clean spatula.

-

Record the exact weight.

-

-

Dissolution:

-

Carefully transfer the weighed compound into the volumetric flask.

-

Add a small amount of the chosen solvent to the weighing paper to rinse any remaining compound into the flask.

-

Add solvent to the flask, filling to approximately half the final volume.

-

Swirl the flask gently to dissolve the compound.

-

Once dissolved, add solvent to the calibration mark on the neck of the flask.

-

Cap the flask and invert several times to ensure a homogenous solution.

-

-

Cleanup:

-

Clean the spatula and any other contaminated equipment with an appropriate solvent in the fume hood.

-

Dispose of the weighing paper and any other contaminated disposable materials in the designated chemical waste container.

-

Wipe down the work area within the fume hood.

-

-

Post-Handling:

-

Remove gloves and lab coat before leaving the laboratory.

-

Wash hands thoroughly with soap and water.

-

Section 5: Emergency Procedures

First-Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.[5]

-

In Case of Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[5]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Get medical attention.[5]

-

If Swallowed: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: Combustible liquid. Vapors are heavier than air and may spread along floors, forming explosive mixtures with air on intense heating.[7] Containers may explode when heated.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Methods for Cleaning Up: Absorb the spill with inert material (e.g., dry sand or earth) and place it in a chemical waste container.[5] Clean the affected area with an appropriate solvent.

Section 6: Visualized Workflows

Hazard Identification and Response Workflowdot

References

- 1. 2-Acetylthiazole | C5H5NOS | CID 520108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Acetylthiazole [webbook.nist.gov]

- 3. 2-ACETYLTHIAZOLE [ventos.com]

- 4. 2-acetyl thiazole - Nanjing Chemical Material Corp. [njchm.com]

- 5. 2-Acetylthiazole(24295-03-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 2-Acetylthiazole 24295-03-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. 2-acetyl Thiazole | 24295-03-02 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

Methodological & Application

Application Note: Quantitative Analysis of 2-Acetylthiazole in Food Matrices using a Stable Isotope Dilution Assay

Abstract

This application note details a robust and accurate protocol for the quantification of 2-Acetylthiazole (B1664039) in diverse food matrices. 2-Acetylthiazole is a critical volatile flavor compound, imparting desirable nutty, roasted, and popcorn-like aromas in many processed foods such as baked goods, coffee, and savory snacks[1][2]. Accurate quantification is essential for quality control, product development, and shelf-life studies. The described method utilizes a Stable Isotope Dilution Assay (SIDA) with 2-Acetylthiazole-¹³C₂ as the internal standard, coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS). SIDA is the gold-standard analytical technique for trace quantification in complex matrices, as it effectively corrects for analyte losses during sample preparation and mitigates matrix-induced signal suppression or enhancement[3][4][5][6]. This protocol provides detailed procedures for sample preparation, spiking, extraction, and analysis for both solid and liquid food matrices.

Principle of the Method: Stable Isotope Dilution Assay (SIDA)

The Stable Isotope Dilution Assay is an internal standardization method that provides superior accuracy and precision[3][4]. The principle relies on the addition of a known quantity of an isotopically labeled version of the analyte (in this case, 2-Acetylthiazole-¹³C₂) to the sample at the earliest stage of preparation. This "heavy" internal standard is chemically identical to the native ("light") analyte and thus behaves identically during extraction, derivatization, and chromatographic analysis[5][7]. Any loss of analyte during the workflow will be accompanied by a proportional loss of the internal standard.

Because the mass spectrometer can differentiate between the native analyte and the labeled standard based on their mass-to-charge ratio (m/z), the ratio of their signal intensities is measured. This ratio remains constant regardless of sample loss. The concentration of the native 2-Acetylthiazole in the original sample is then calculated by comparing this measured ratio to a calibration curve prepared with known concentrations of the native analyte and a fixed concentration of the internal standard.

Caption: Principle of the Stable Isotope Dilution Assay (SIDA).

Experimental Protocols

This protocol provides methodologies for a solid food matrix (e.g., baked cookie) and a liquid food matrix (e.g., brewed coffee).

Materials and Reagents

-

Standards:

-

2-Acetylthiazole (≥99% purity, Sigma-Aldrich or equivalent)

-

2-Acetylthiazole-¹³C₂ (isotopic purity ≥99%, custom synthesis or commercial supplier)

-

-

Solvents & Chemicals:

-

Methanol (B129727) (HPLC grade)

-

Dichloromethane (DCM), (HPLC grade)

-

Sodium Chloride (NaCl, analytical grade)

-

Deionized Water (18.2 MΩ·cm)

-

-

Equipment:

-

Analytical balance (4 decimal places)

-

Homogenizer (e.g., blender, grinder)

-

Vortex mixer

-

Centrifuge

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

Gas chromatograph with a mass selective detector (GC-MS)

-

HS-SPME autosampler

-